N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine involves multiple steps. One common synthetic route includes the functionalization of unsaturated intermediates, which typically requires multiple steps . Industrial production methods often focus on optimizing yield and purity, employing various catalysts and reaction conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal applications, it may interact with specific receptors or enzymes to exert its effects .
Vergleich Mit ähnlichen Verbindungen
N,3-dimethyl-N-(propan-2-yl)piperidin-3-amine can be compared with other similar piperidine derivatives, such as:
N,1-dimethyl-3-(propan-2-yl)piperidin-4-amine: This compound has a similar structure but differs in the position of the substituents.
1-(3-aminopropyl)piperidine: This compound has a different substituent on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H22N2 |
---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N,3-dimethyl-N-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(4)10(3)6-5-7-11-8-10/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
GFTXFCJUQSZOLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C1(CCCNC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.